molecular formula C20H17N3O3S B2915538 N-(1,3-benzodioxol-5-ylmethyl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide CAS No. 872630-36-9

N-(1,3-benzodioxol-5-ylmethyl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide

Cat. No. B2915538
CAS RN: 872630-36-9
M. Wt: 379.43
InChI Key: LPBJKCJMAORNSJ-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide, also known as BDP-1, is a novel compound that has gained attention in the scientific community for its potential applications in various fields of research. BDP-1 is a chemical compound that belongs to the class of pyridazine derivatives and has been synthesized through a multistep process.

Scientific Research Applications

Phosphoinositide 3-Kinase (PI3K)/mTOR Inhibition

N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide and its analogs have been investigated for their potent and efficacious inhibition of PI3Kα and mTOR in vitro and in vivo. The search for analogs with improved metabolic stability led to the discovery of compounds with minimal deacetylated metabolites, suggesting a strategic approach to enhancing drug efficacy and stability (Stec et al., 2011).

Cytochrome P450 Enzyme Involvement

The oxidative metabolism of Lu AA21004, a novel antidepressant, was explored to understand the involvement of Cytochrome P450 and other enzymes in its biotransformation. This research provided insights into the drug's metabolic pathways, highlighting the role of CYP2D6, CYP2C9, and CYP3A4/5 among others, which is crucial for optimizing drug dosing and minimizing adverse effects (Hvenegaard et al., 2012).

Glutaminase Inhibition for Cancer Therapy

The design, synthesis, and evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs as glutaminase inhibitors represent a significant advancement in cancer therapy. Some analogs showed similar potency and improved solubility compared to BPTES, demonstrating potential for inhibiting cancer cell growth in vitro and in mouse xenograft models (Shukla et al., 2012).

Antimalarial Activity and COVID-19 Drug Potential

Investigations into N-(phenylsulfonyl)acetamide derivatives for their antimalarial activity have expanded into exploring their potential as COVID-19 drugs. This research utilized computational calculations and molecular docking studies to identify compounds with promising inhibitory activity against SARS-CoV-2, offering a novel approach to addressing the pandemic (Fahim & Ismael, 2021).

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3S/c24-19(21-11-14-6-8-17-18(10-14)26-13-25-17)12-27-20-9-7-16(22-23-20)15-4-2-1-3-5-15/h1-10H,11-13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPBJKCJMAORNSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NN=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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